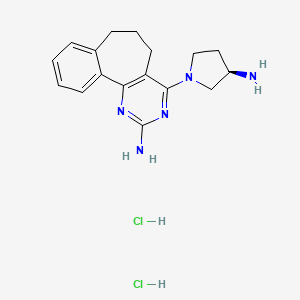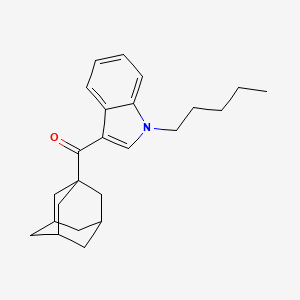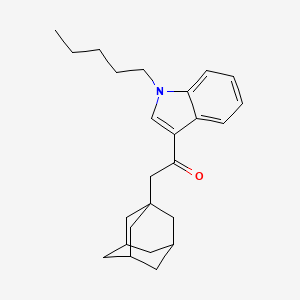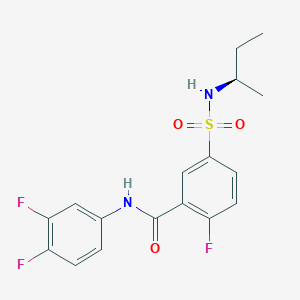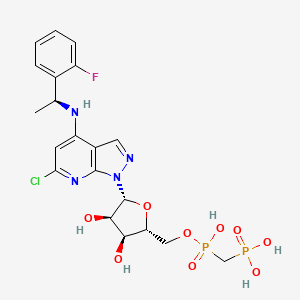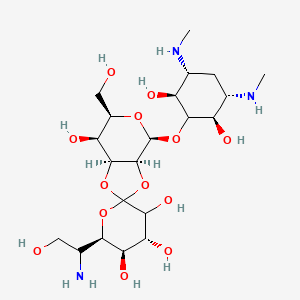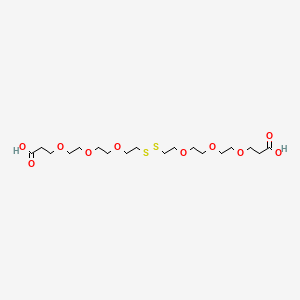
Acid-PEG3-SS-PEG3-Acid
Übersicht
Beschreibung
Acid-PEG3-SS-PEG3-Acid is a homobifunctional, cleavable PEG linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent . PEG spacer increases the compound’s solubility .
Synthesis Analysis
Acid-PEG3-SS-PEG3-Acid is a cleavable 6 unit PEG used in the synthesis of antibody-drug conjugates (ADCs) . It is available in quantities of 250 mg and 500 mg .Molecular Structure Analysis
The molecular formula of Acid-PEG3-SS-PEG3-Acid is C18H34O10S2 . Its molecular weight is 474.6 g/mol . The InChI string is InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) .Chemical Reactions Analysis
Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG3-SS-PEG3-Acid is 474.6 g/mol . It has 2 hydrogen bond donors, 12 hydrogen bond acceptors, and 25 rotatable bonds . The topological polar surface area is 181 Ų . The compound is not charged .Wissenschaftliche Forschungsanwendungen
Ion-Exchange and Coordination for Sorption of Ions : A study by Zhu and Alexandratos (2015) demonstrated the use of phosphorylated mono- and triethylene glycol ethyl esters, similar in structure to Acid-PEG3-SS-PEG3-Acid, in the sorption of U(VI) and various trivalent ions from phosphoric acid solutions. This application is significant for ion-exchange and coordination processes in chemical engineering and environmental cleanup efforts (Zhu & Alexandratos, 2015).
Biocompatible and Bioreducible Micelles in Drug Delivery : Lu et al. (2015) explored α-amino acid-based poly(disulfide urethane)s, structurally related to Acid-PEG3-SS-PEG3-Acid, for creating biocompatible and bioreducible micelles. These micelles showed potential for triggered intracellular anticancer drug delivery, highlighting the application of such compounds in targeted and responsive medical treatments (Lu et al., 2015).
Redox-Sensitive Nanoscale Coordination Polymers for Cancer Theranostics : Research by Zhao et al. (2017) on redox-sensitive nanoscale coordination polymers using manganese ions and disulfide-containing organic bridging ligands, akin to Acid-PEG3-SS-PEG3-Acid, for drug delivery and magnetic resonance imaging in cancer theranostics, represents another significant application. These polymers were effective in tumor targeting and therapy, underscoring the compound's utility in advanced medical applications (Zhao et al., 2017).
Synthesis of Novel Compounds Using Polymer-Supported Catalysts : Naidu et al. (2012) utilized polyethyleneglycol bound sulfonic acid, similar to Acid-PEG3-SS-PEG3-Acid, as a catalyst in synthesizing compounds with significant antiviral activity. This showcases the role of such compounds in facilitating chemical reactions, particularly in pharmaceutical research (Naidu et al., 2012).
Zukünftige Richtungen
Acid-PEG3-SS-PEG3-Acid is a promising compound for research, particularly in the field of drug delivery . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a focus of ongoing research .
Relevant Papers The role of PEG3 in the occurrence and prognosis of colon cancer has been discussed in a paper . The paper reveals that PEG3 is a prognostic biomarker for colon cancer, and the potential mechanism might involve altered epigenetic regulation on different levels including microRNA and methylation of a CpG island for PEG3 .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWMEFQLZTRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-SS-PEG3-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
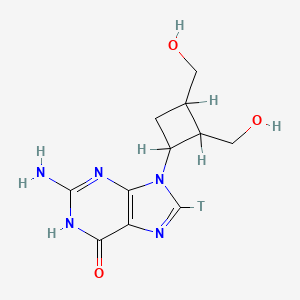
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

